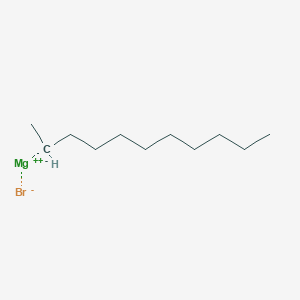
1-Trityl-L-histidine tert-butyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trityl-L-histidine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C29H31N3O2·HCl and a molecular weight of 490.08 g/mol . It is a white powder that is often used in various scientific research applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and other fields.
Métodos De Preparación
The synthesis of 1-Trityl-L-histidine tert-butyl ester hydrochloride involves several steps. One common method includes the protection of the amino group of L-histidine with a trityl group, followed by esterification with tert-butyl alcohol. The reaction typically requires the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Trityl-L-histidine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The trityl group can be substituted with other functional groups using reagents like trifluoroacetic acid (TFA) in dichloromethane.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and protective groups to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of histidine with modified functional groups.
Aplicaciones Científicas De Investigación
1-Trityl-L-histidine tert-butyl ester hydrochloride is widely used in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Trityl-L-histidine tert-butyl ester hydrochloride involves its ability to act as a protecting group for the amino group of histidine. This protection allows for selective reactions to occur at other functional groups without affecting the amino group. The trityl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amino group .
Comparación Con Compuestos Similares
1-Trityl-L-histidine tert-butyl ester hydrochloride can be compared with other similar compounds, such as:
S-Trityl-L-cysteine tert-butyl ester hydrochloride: Similar in structure but with a cysteine backbone instead of histidine.
tert-Butyl Nt-trityl-L-histidinate: Another derivative of histidine with similar protective groups.
The uniqueness of this compound lies in its specific application in protecting the amino group of histidine, allowing for selective and efficient synthesis of histidine-containing peptides and other molecules.
Propiedades
Fórmula molecular |
C29H32ClN3O2 |
|---|---|
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H |
Clave InChI |
CSJUKIBWBKXMAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)






![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)




